molecular formula C19H21FN2O2 B6941340 N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide

N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide

Cat. No.: B6941340
M. Wt: 328.4 g/mol
InChI Key: QPGNUXZAHUQKAQ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a fluorophenyl group, a hydroxy-tetrahydronaphthalenyl moiety, and an aminoacetamide linkage, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-14-9-7-13(8-10-14)11-22-19(24)12-21-17-5-1-4-16-15(17)3-2-6-18(16)23/h2-3,6-10,17,21,23H,1,4-5,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGNUXZAHUQKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)NCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenylmethylamine through the reaction of 4-fluorobenzyl chloride with ammonia or an amine.

    Synthesis of the Tetrahydronaphthalenyl Intermediate: The 5-hydroxy-1,2,3,4-tetrahydronaphthalene is synthesized through hydrogenation of 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-one.

    Coupling Reaction: The final step involves coupling the fluorophenylmethylamine with the tetrahydronaphthalenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the tetrahydronaphthalenyl moiety can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 5-keto-1,2,3,4-tetrahydronaphthalene.

    Reduction: Formation of N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Investigated for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the hydroxy-tetrahydronaphthalenyl moiety can modulate the compound’s pharmacokinetic properties. The aminoacetamide linkage plays a crucial role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide
  • N-[(4-bromophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and overall biological activity compared to its chloro and bromo analogs.

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